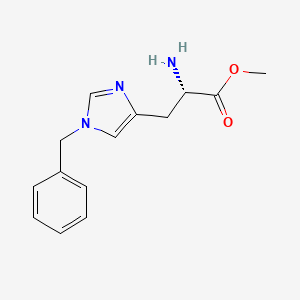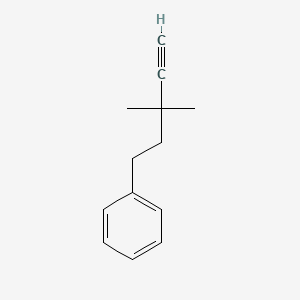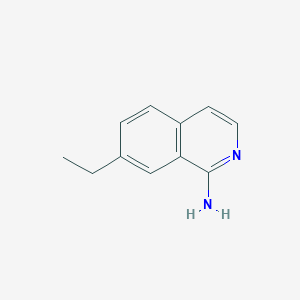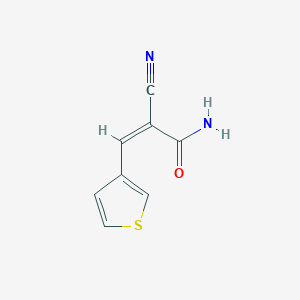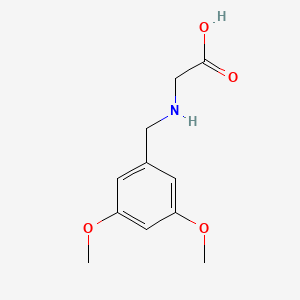
(3,5-Dimethoxybenzyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethoxybenzyl)glycine is an organic compound with the molecular formula C11H15NO4 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 3,5-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxybenzyl)glycine typically involves the reaction of 3,5-dimethoxybenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the glycine molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxybenzyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol.
Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
(3,5-Dimethoxybenzyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxybenzyl)glycine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxybenzyl)amine: Similar structure but with an amine group instead of glycine.
(3,5-Dimethoxybenzyl)alcohol: Similar structure but with an alcohol group instead of glycine.
(3,5-Dimethoxybenzyl)chloride: Precursor used in the synthesis of (3,5-Dimethoxybenzyl)glycine.
Uniqueness
This compound is unique due to the presence of both the glycine and 3,5-dimethoxybenzyl groups, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-3-8(4-10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
UOMFNVIFBSEWJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


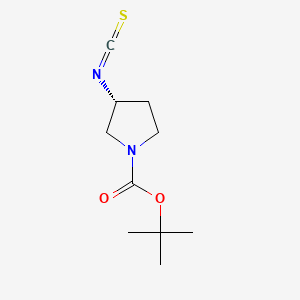
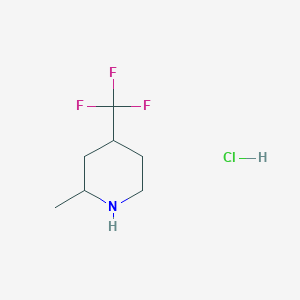
![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
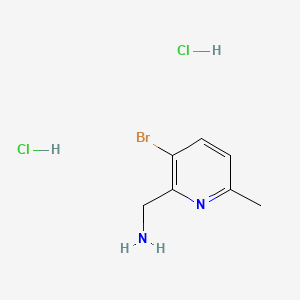
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
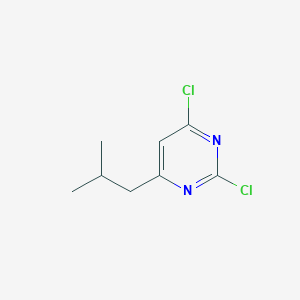
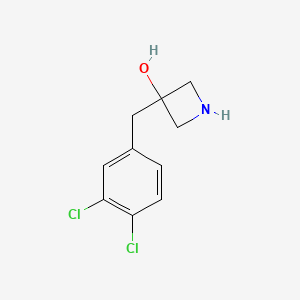
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)

